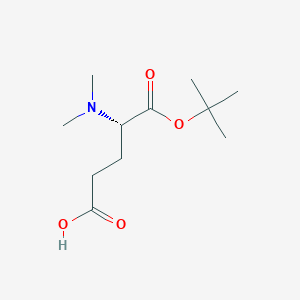(4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid
CAS No.: 2016020-83-8
Cat. No.: VC12012955
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2016020-83-8 |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | (4S)-4-(dimethylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8(12(4)5)6-7-9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 |
| Standard InChI Key | IWUZQHXKVTYZPQ-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CCC(=O)O)N(C)C |
| SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)N(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)C(CCC(=O)O)N(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
(4S)-5-(tert-Butoxy)-4-(dimethylamino)-5-oxopentanoic acid belongs to the class of substituted pentanoic acids, featuring a chiral center at the C4 position (S-configuration). The tert-butoxy group (–OC(CH₃)₃) at C5 imparts steric bulk and metabolic stability, while the dimethylamino group (–N(CH₃)₂) at C4 contributes to basicity and potential intermolecular interactions. The α-keto acid moiety (–CO–COOH) enables participation in biochemical transamination and decarboxylation reactions .
Table 1: Fundamental Chemical Data
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analyses reveal distinct proton environments:
-
¹H NMR (CDCl₃): δ 1.39–1.52 (m, 9H, tert-butyl), 2.40–2.46 (m, 2H, CH₂), 3.02 (s, 6H, N(CH₃)₂), 4.20–4.30 (m, 1H, C4-H) .
-
¹³C NMR: Carbonyl resonances at δ 172.1 (C=O, acid), 169.8 (C=O, ketone), and 81.2 (tert-butyl oxygen) .
Synthesis and Purification Strategies
Multi-Step Organic Synthesis
The synthesis typically begins with L-pyroglutamic acid derivatives, leveraging Boc (tert-butoxycarbonyl) protection strategies to achieve stereochemical control :
-
Esterification: Reaction of L-pyroglutamic acid with tert-butyl acetate under acidic conditions yields the tert-butyl ester (70–87% yield) .
-
Boc Protection: Introduction of the Boc group at the amide nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (87–91% yield) .
-
α-Methylenation: Modified Koch-Haaf reaction introduces the methylene group at C4 (55–75% yield) .
-
Ring-Opening: Selective hydrolysis of the cyclic amide with LiOH in tetrahydrofuran (67% yield) .
-
Amide Coupling: Final step with ammonium chloride or substituted amines using HATU/DIPEA activation (40–75% yield) .
Table 2: Critical Reaction Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Esterification | H₂SO₄, ethanol, reflux | 60–70 |
| Boc Protection | Boc₂O, DCM, rt | 85–91 |
| α-Methylenation | Paraformaldehyde, BF₃·Et₂O | 55–75 |
| Chromatography | Silica gel, EtOAc/hexane | Purity >95% |
Biological Activities and Mechanistic Insights
Oncology Applications
In breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231), tert-butyl ester prodrugs of related γ-methyleneglutamic acid amides exhibit selective cytotoxicity (IC₅₀ = 2.5–8.7 μM) without affecting nonmalignant MCF-10A cells . Though less potent than tamoxifen, these compounds show favorable pharmacokinetics:
Metabolic Pathway Modulation
The α-keto acid structure enables potential interference with glutaminase activity, critical for tumors reliant on glutamine metabolism (e.g., c-Myc-driven cancers) . PET imaging analogs like ¹⁸F-4-(3-fluoropropyl)glutamine share structural motifs, suggesting utility in tracking glutaminolytic activity .
Comparative Analysis with Structural Analogs
| Compound | Bioactivity | Target |
|---|---|---|
| L-γ-Methyleneglutamic acid amides | Breast cancer cell growth inhibition (IC₅₀ 1.8 μM) | Glutamine transporters |
| ¹⁸F-4-(3-Fluoropropyl)glutamine | Tumor uptake (SUV 2.4–3.1) | Glutaminase imaging |
| Boc-protected derivatives | Improved metabolic stability | Prodrug development |
Future Research Directions
-
Prodrug Optimization: Ethyl ester variants may enhance solubility while maintaining target selectivity .
-
PET Tracer Development: Fluorine-18 labeling could enable clinical imaging of glutamine-dependent tumors .
-
Structure-Activity Relationships: Systematic modification of the dimethylamino and tert-butoxy groups to improve blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume